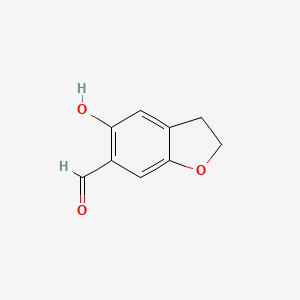

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde

Description

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde (CAS: 99385-88-3) is a benzofuran derivative characterized by a dihydrofuran ring fused to a benzene moiety. Key functional groups include a hydroxyl (-OH) substituent at position 5 and an aldehyde (-CHO) group at position 6 (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJCYCHRQDSXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543933 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99385-88-3 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route Overview

The synthesis of 5-hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde typically starts from substituted o-hydroxybenzene derivatives bearing amino and allyl groups. The key transformations include:

- Oxidative cleavage of allyl groups to aldehydes using ruthenium trichloride/periodate catalysts.

- Reduction of aldehyde groups to hydroxyl functionalities via sodium borohydride.

- Chlorination of phenolic hydroxyl groups using N-chlorosuccinimide or sulfuryl chloride.

- Intramolecular cyclization (ring closure) to form the dihydrobenzofuran core.

- Hydrolysis and purification steps to isolate the target compound.

This sequence is adaptable for industrial-scale synthesis due to its high efficiency, low cost, and straightforward work-up procedures.

Detailed Stepwise Preparation

Step 1: Oxidative Cleavage to Form Aldehyde Intermediate

- Starting Material: Substituted o-hydroxybenzene derivative (compound 7 or 7')

- Catalysts: Ruthenium trichloride monohydrate (6.2 g per 160 g substrate), sodium periodate as oxidant

- Solvent: Ethyl acetate and water biphasic system

- Conditions: Room temperature (20–30 °C), nitrogen atmosphere, stirring for 1.5 to 2 hours

- Outcome: Formation of aldehyde intermediate (compound 6 or 6')

- Isolation: Extraction with ethyl acetate, drying over sodium sulfate, solvent removal yields a black solid aldehyde intermediate

- Characterization: ^1H NMR and MS confirm aldehyde presence

Step 2: Reduction of Aldehyde to Hydroxyl Compound

- Reagent: Sodium borohydride (NaBH4)

- Solvent: Methanol or tetrahydrofuran (THF)

- Conditions: 0 °C to room temperature, reaction time ~15 hours

- Work-up: Acidification to pH 5–6 with HCl, extraction, drying, and crystallization

- Yield: Approximately 85%

- Product: 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde precursor (compound 5)

Step 3: Chlorination of Phenolic Hydroxyl Group

- Reagents: N-chlorosuccinimide (NCS), sulfuryl chloride, or other chlorinating agents such as tosyl chloride or methylsulfonyl chloride

- Solvent: Dimethylformamide (DMF)

- Conditions: 50–90 °C for 3 hours

- Outcome: Chlorinated intermediate (compound 4 or 4')

- Yield: Around 55%

- Notes: Chlorination occurs selectively at the phenolic hydroxyl group adjacent to aldehyde functionality

Step 4: Ring Closure to Form Dihydrobenzofuran Core

- Conditions: Heating under reflux in THF with triethylamine for 12 hours

- Monitoring: Thin-layer chromatography (TLC) to confirm completion

- Isolation: Filtration, washing, drying, and crystallization

- Yield: Approximately 85%

- Product: 2,3-Dihydrobenzofuran derivative (compound I')

Step 5: Hydrolysis and Final Purification

- Reagents: Sodium hydroxide (NaOH) aqueous solution for hydrolysis

- Conditions: Reflux in methanol with NaOH, followed by acidification to pH 6–7

- Work-up: Filtration, washing, drying under vacuum

- Yield: Up to 89%

- Product: Final purified 5-hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde or closely related intermediates

Data Table Summarizing Key Reaction Parameters and Yields

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Product/Intermediate |

|---|---|---|---|---|---|---|

| 1 | Oxidative cleavage | RuCl3·H2O, NaIO4, benzyltriethylammonium chloride | Ethyl acetate, water | 20–30 °C, 1.5–2 h, N2 | 75–85 | Aldehyde intermediate (6/6') |

| 2 | Reduction | NaBH4 | Methanol or THF | 0 °C to RT, 15 h | ~85 | Hydroxyl compound (5) |

| 3 | Chlorination | N-chlorosuccinimide, sulfuryl chloride | DMF | 50–90 °C, 3 h | ~55 | Chlorinated intermediate (4) |

| 4 | Ring closure | Triethylamine | THF | Reflux, 12 h | ~85 | Dihydrobenzofuran (I') |

| 5 | Hydrolysis and purification | NaOH, HCl | Methanol, aqueous | Reflux, acidification | ~89 | Final product/intermediate |

Additional Synthetic Approaches and Research Findings

While the above method is industrially viable and well-documented, alternative synthetic strategies have been explored in the literature, including:

- Diazo compound-mediated benzofuran synthesis: Using ethyl 2-diazoacetate under acid catalysis to form benzofuran derivatives, which can be further functionalized to dihydrobenzofurans.

- Suzuki coupling reactions: Preparation of benzofuran derivatives via palladium-catalyzed cross-coupling of boronic acids with aryl halides, enabling diverse substitution patterns on the benzofuran ring.

- Boronic acid intermediates: Synthesis of benzofuran-2-boronic acids as versatile intermediates for further coupling and modification.

These methods provide complementary routes for constructing benzofuran frameworks but may require additional steps to achieve the specific 5-hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde structure.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Hydroxy-2,3-dihydrobenzofuran-6-carboxylic acid.

Reduction: 5-Hydroxy-2,3-dihydrobenzofuran-6-methanol.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde and its derivatives have shown promise in the field of medicinal chemistry due to their biological activities.

Anti-inflammatory Agents

Research indicates that derivatives of 5-hydroxy-2,3-dihydrobenzofuran are effective anti-inflammatory agents. A patent describes these compounds as active in vitro against inflammatory conditions by inhibiting macrophage activity and other inflammatory mediators. They have been tested in vivo in mouse models, showing efficacy without significant systemic side effects .

Key Conditions Treated:

- Rheumatoid arthritis

- Eczema

- Psoriasis

- Inflammatory bowel disease

Antimicrobial Activity

The antimicrobial properties of 5-hydroxy-2,3-dihydrobenzofuran derivatives have been evaluated against various pathogens. A study reported that certain derivatives exhibited significant activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| III | 200 | Gram-positive bacteria |

| VI | 100 | Antifungal |

Chemical Synthesis

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can enhance biological activity or introduce new functionalities.

Synthesis Routes

The compound can be synthesized through multiple methods, including reductive amination and other organic transformations. The synthesis often involves starting materials that are readily available and can be modified to yield the desired compound efficiently.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Reductive Amination | Reaction with amines to form derivatives |

| Organic Transformations | Modifications to introduce functional groups |

Case Studies and Research Findings

Several studies highlight the potential applications of 5-hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde:

Case Study: Anti-inflammatory Activity

A study published in a patent reveals that specific analogs of this compound were tested for anti-inflammatory effects using the mouse ear assay. These compounds demonstrated significant reduction in inflammation markers, suggesting their applicability in treating skin-related inflammatory conditions .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against common pathogens. The results indicated that modifications at specific positions on the benzofuran ring could enhance antimicrobial activity significantly .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxyl and aldehyde groups may play a role in its biological activities by forming hydrogen bonds and participating in redox reactions. These interactions can affect cellular processes and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Class

Several benzofuran derivatives share structural similarities with 5-hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, differing in substituent positions or functional groups (Table 1).

Table 1: Structural Comparison of Benzofuran Derivatives

| Compound Name | CAS Number | Substituents | Key Functional Groups | Similarity Score* |

|---|---|---|---|---|

| 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde | 99385-88-3 | -OH (C5), -CHO (C6) | Aldehyde, Hydroxyl | Reference |

| 2,3-Dihydrobenzofuran-4-carbaldehyde | 209256-42-8 | -CHO (C4) | Aldehyde | 0.83 |

| Ethyl 2,3-dihydrobenzofuran-5-carboxylate | 83751-12-6 | -COOEt (C5) | Ester | 0.91 |

| (S)-6-Acetyl-5-hydroxy-2-isopropenyl-2,3-dihydrobenzofuran | N/A | -Acetyl (C6), -OH (C5), -CH₂C(CH₂) (C2) | Ketone, Hydroxyl, Alkene | N/A |

*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .

- Positional Isomerism : The aldehyde group’s position significantly impacts reactivity. For example, 2,3-dihydrobenzofuran-4-carbaldehyde (aldehyde at C4) lacks the hydroxyl group at C5, reducing its hydrogen-bonding capacity compared to the target compound .

- Functional Group Variation : Ethyl 2,3-dihydrobenzofuran-5-carboxylate replaces the aldehyde with an ester, altering its electrophilicity and making it more suitable for hydrolysis or transesterification reactions .

- Complex Substituents : (S)-6-Acetyl-5-hydroxy-2-isopropenyl-2,3-dihydrobenzofuran introduces a chiral center and an isopropenyl group, which may influence biological activity or synthetic applications .

Comparison with Halogenated Furanones (MX/BMX Series)

Halogenated furanones, such as mutagen X (MX) and its brominated analogues (BMX-1, BMX-2, BMX-3), share a 5-hydroxy-2(5H)-furanone core but differ in halogenation and ring saturation (Table 2).

Table 2: Key Differences Between 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde and MX/BMX Compounds

| Property | 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde | MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) | BMX-3 (3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) |

|---|---|---|---|

| Structure | Dihydrobenzofuran (saturated ring) | Unsaturated furanone | Unsaturated furanone with bromine substitution |

| Halogenation | None | Chlorine (C3, C4) | Bromine (C3, C4) |

| Key Functional Groups | -CHO, -OH | -OH, -CCl₂CH₃ | -OH, -CBr₂CH₃ |

| Toxicity Profile | No reported carcinogenicity | Potent mutagen and multitarget carcinogen in rats | High carcinogenic potential |

| Primary Use | Synthetic intermediate | Disinfection byproduct (DBP) | DBP with enhanced brominated toxicity |

- Toxicity Mechanisms: MX and BMX compounds are disinfection byproducts (DBPs) formed during water chlorination. Their unsaturated furanone rings and halogenated groups contribute to direct DNA damage and carcinogenicity, particularly in the bladder .

- Reactivity : The aldehyde group in the target compound is less electrophilic than MX’s α,β-unsaturated ketone system, which reacts readily with nucleophiles like DNA bases .

Research Findings and Gaps

- Its lack of halogenation suggests lower risk, but this requires experimental validation.

- Structural-Activity Relationships (SAR): The hydroxyl group at C5 in the target compound may confer antioxidant properties, akin to other phenolic benzofurans, but this remains unexplored .

Biological Activity

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can be represented as follows:

This compound features a hydroxyl group and an aldehyde functional group, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde. A study evaluated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 50 - 200 μg/mL |

| Gram-negative bacteria | Not significantly active |

| Fungi (e.g., Candida spp.) | 100 μg/mL |

In particular, compounds derived from benzofuran structures have shown promising results against Gram-positive bacteria and certain fungal strains .

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays. For instance, it has been shown to reduce intracellular reactive oxygen species (iROS) levels in cell models exposed to oxidative stress:

- C2C12 Cells : Treatment with 200 μM of the compound resulted in decreased iROS levels and increased expression of antioxidant genes such as Nrf2 and HO-1 .

Anti-inflammatory Effects

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde exhibits anti-inflammatory activity by modulating key inflammatory pathways. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in macrophage models stimulated with lipopolysaccharides (LPS):

| Experimental Model | Effect |

|---|---|

| RAW 264.7 Macrophages | ↓ iROS levels, ↓ TNF-α |

| BV-2 Microglial Cells | ↓ iNOS expression |

These findings suggest that the compound may be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated several benzofuran derivatives, including 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde. The results indicated that this compound showed significant antimicrobial activity against specific strains of bacteria and fungi, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Oxidative Stress Protection

In a controlled experiment involving C2C12 muscle cells subjected to hydrogen peroxide-induced oxidative stress, treatment with 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde significantly improved cell viability and reduced markers of oxidative damage. This suggests its potential application in protecting cells from oxidative injuries .

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Conditions/Peaks | Structural Insight |

|---|---|---|

| ¹H NMR (400 MHz) | δ 9.8 (s, 1H, CHO), δ 6.2 (s, 1H, OH) | Confirms aldehyde and hydroxy groups |

| ¹³C NMR | δ 192.1 (CHO), δ 160.5 (C-OH) | Assigns carbonyl and phenolic carbons |

| HRMS | [M+H]⁺ m/z 193.0732 (calc. 193.0734) | Validates molecular formula |

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., mutagenicity vs. non-mutagenicity) of 5-Hydroxy-2,3-dihydrobenzofuran derivatives?

Methodological Answer:

Contradictions often arise from structural analogs with minor substitutions. For example:

- Halogen Substitutions: shows that replacing chlorine with bromine in MX analogs (e.g., BMX-1, BMX-2) preserves mutagenicity, while 4-chloromethyl substitution reduces potency .

- Experimental Design:

- Dose-Response Studies: Use multiple concentrations to assess threshold effects (e.g., non-linear mutagenicity at low doses).

- Ames Test Variants: Compare TA98 (frameshift) vs. TA100 (base-pair) Salmonella strains to differentiate mutagenic mechanisms .

- Metabolic Activation: Include S9 liver enzymes to evaluate pro-mutagenic conversion .

Q. Table 2: Mutagenic Potency of Furanone Derivatives

| Compound | Substituents | Mutagenicity (TA100, ±S9) | Reference |

|---|---|---|---|

| MX | 4-dichloromethyl | High | |

| BMX-1 | 4-bromochloromethyl | High | |

| Mucochloric Acid | 4-chloromethyl | Low |

Advanced: What methodological approaches are recommended for establishing structure-activity relationships (SARs) of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde derivatives?

Methodological Answer:

- Systematic Substitution: Modify functional groups (e.g., hydroxy, aldehyde) and assess bioactivity. demonstrates that halogenation at position 4 significantly impacts mutagenicity .

- Computational Modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity.

- Bioassay Profiling: Screen derivatives against target pathogens (e.g., Heterobasidion annosum in ) to link structural features to antifungal activity .

Advanced: How should researchers design experiments to assess the environmental or metabolic stability of this compound?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound at varying pH (2–12) and temperatures (25–50°C), monitoring degradation via HPLC () .

- Metabolic Stability: Use liver microsomes or hepatocytes to identify metabolites (e.g., glucuronidation of the hydroxy group).

- Genotoxicity Assays: Apply the SOS/umu test () or comet assay () to detect DNA damage .

Basic: What analytical methods are recommended for quantifying 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde in complex matrices?

Methodological Answer:

- HPLC-UV/Vis: Use a C18 column with mobile phase (acetonitrile:water, 60:40) and detection at λ 280 nm (similar to methods in ) .

- LC-MS/MS: Enhances sensitivity for trace analysis. Optimize ionization (ESI−) and monitor [M−H]⁻ ions.

- Validation Parameters: Include linearity (R² > 0.99), recovery (>90%), and LOD/LOQ (<1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.